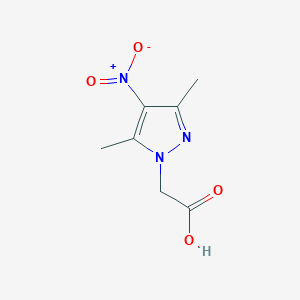

(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Description

Overview of Pyrazole Derivatives in Chemical Research

Pyrazole derivatives constitute a fundamental class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which have established themselves as pharmacologically important active scaffolds possessing diverse biological and chemical properties. The presence of the pyrazole nucleus in various therapeutic categories, including celecoxib as a potent anti-inflammatory agent, the antipsychotic compound 4-[(2-chloro-4-iodophenyl)amino]-7-[2-(4-methylpiperidin-1-yl)ethoxy]quinazoline, rimonabant as an anti-obesity drug, difenamizole as an analgesic, betazole as a histamine H₂-receptor agonist, and fezolamide as an antidepressant agent, has demonstrated the remarkable pharmacological potential of the pyrazole moiety. These heterocyclic systems have attracted significant attention from researchers worldwide due to their versatility in organic synthesis and their applications across diverse fields including technology, medicine, and agriculture.

Pyrazole compounds are described as exhibitors of protein glycation inhibition, along with antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities. The structural diversity achievable through various substitution patterns on the pyrazole ring has led to extensive synthetic investigations, with numerous methodologies developed for accessing differently substituted pyrazole derivatives. Contemporary research has increasingly focused on 1,3,4-trisubstituted pyrazoles, which represent a valuable class of compounds for synthetic and application studies due to their structural diversity and enhanced functionality. The molecular interactions between pyrazole derivatives and various solvents have become important considerations in medicinal chemistry, industrial processes, and biochemistry, leading to detailed studies of their physicochemical properties.

Historical Development of Nitropyrazole Chemistry

The development of nitropyrazole chemistry has evolved through several distinct phases, beginning with fundamental nitration studies and progressing to sophisticated synthetic methodologies for specialized applications. Early investigations into pyrazole nitration using nitric acid, nitric acid-sulfuric acid mixtures, or nitric acid-trifluoroacetic anhydride combinations established that nitration typically occurs at the 4-position of the pyrazole ring. The discovery that N-nitropyrazoles could undergo thermal rearrangement in various organic solvents such as chlorobenzene, anisole, xylene, mesitylene, n-decane, N-methylformamide, propylene glycol, or benzonitrile at moderate temperatures (120-190°C) for 3-7 hours to yield C-nitropyrazoles represented a significant breakthrough in synthetic methodology.

Historical synthesis of 3-nitropyrazole involved a two-step reaction process, beginning with nitration of pyrazole to obtain N-nitropyrazole, followed by rearrangement in organic solvents to acquire the desired 3-nitropyrazole product. The nitration agents employed included nitric acid/sulfuric acid or nitric acid/acetic anhydride/acetic acid systems, while organic solvents for rearrangement encompassed anisole, n-octanol, and benzonitrile. Among these solvents, benzonitrile emerged as the preferred rearrangement medium due to efficiency considerations, as anisole required excessively long reaction times and n-octanol produced poor-quality products. A significant advancement occurred in 2014 when researchers reported a convenient and environmentally friendly approach using oxone as the nitration agent for 3-aminopyrazole with water as the solvent, offering advantages including simple operation, enhanced safety, economical reagents, aqueous reaction medium, and mild reaction conditions.

The synthesis of 3-methyl-4-nitropyrazole derivatives followed similar developmental patterns, with early methods involving nitration of 1-methylpyrazole using various nitration agents. Advanced synthetic approaches included the reaction of 1-methylpyrazole with silicon oxide-bismuth nitrate or silicon dioxide-sulfuric acid-bismuth nitrate in tetrahydrofuran, representing a facile route characterized by low toxicity, high efficiency, and environmental compatibility. The preparation of metal salts of nitropyrazoles expanded the derivative landscape, with successful synthesis of copper(II) and lead salts achieved through dissolution in sodium hydroxide solution followed by reaction with appropriate metal salt solutions.

Discovery and Structural Elucidation of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid

The structural characterization of this compound reveals a complex molecular architecture incorporating multiple functional groups within a compact framework. The compound possesses the molecular formula C₇H₉N₃O₄ with a molecular weight of 199.16 grams per mole, featuring a pyrazole ring system substituted with methyl groups at positions 3 and 5, a nitro group at position 4, and an acetic acid moiety attached to the nitrogen atom at position 1. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetic acid, while alternative systematic names include 1H-Pyrazole-1-acetic acid, 3,5-dimethyl-4-nitro- and (3,5-Dimethyl-4-nitro-pyrazol-1-yl)-acetic acid.

Spectroscopic characterization has provided detailed insights into the molecular structure and electronic properties of this compound. The International Chemical Identifier string InChI=1S/C7H9N3O4/c1-4-7(10(13)14)5(2)9(8-4)3-6(11)12/h3H2,1-2H3,(H,11,12) provides a complete structural description, while the simplified molecular-input line-entry system representation CC1=C(C(=NN1CC(=O)O)C)N+[O-] offers an alternative structural encoding. The compound exhibits specific physical properties including a predicted boiling point of 387.6±42.0°C, density of 1.52±0.1 grams per cubic centimeter, and an estimated acid dissociation constant (pKa) value of 3.35±0.10.

The structural elucidation has revealed strategic positioning of functional groups that confer distinct chemical reactivity patterns. The nitro group at the 4-position of the pyrazole ring, flanked by methyl substituents at positions 3 and 5, creates a sterically hindered environment that influences both electronic properties and reaction pathways. The carboxylic acid functionality attached via a methylene linker to the N-1 position provides a reactive site for further derivatization and coordination chemistry applications. This unique substitution pattern enables the compound to serve as a versatile building block for introducing the pyrazole moiety into diverse organic molecules, with the nitro group and methyl substituents available for strategic manipulation to tailor reactivity and properties of resulting products.

Significance in Contemporary Chemical Science

Contemporary chemical research has recognized this compound as a compound of significant synthetic and applied importance across multiple research domains. The compound has found extensive utilization in energetic materials development, where it contributes to formulations providing enhanced stability and performance characteristics compared to traditional explosive compositions. This application leverages the inherent energetic properties of the nitro-substituted pyrazole framework while benefiting from the stabilizing effects of the methyl substituents and the modulating influence of the carboxylic acid functionality.

Agricultural chemistry represents another major application area, where the compound serves as an intermediate in the synthesis of advanced agrochemicals. The structural features of the molecule enable the development of effective pesticides and herbicides that contribute to improved crop yields through enhanced biological activity profiles. The pyrazole core provides a privileged scaffold for biological activity, while the specific substitution pattern offers opportunities for fine-tuning selectivity and efficacy parameters in agricultural applications.

Pharmaceutical research has increasingly focused on exploring the potential of this compound in drug development programs, particularly for creating new therapeutic agents with improved efficacy and reduced side effect profiles. The combination of the pyrazole heterocycle with nitro and carboxylic acid functionalities provides multiple sites for structure-activity relationship optimization and enables access to diverse chemical space through systematic derivatization strategies. Analytical chemistry applications have also emerged, where the compound functions as a reagent in various analytical methods, facilitating the detection and quantification of other chemical substances in complex analytical matrices.

Material science investigations have explored the properties of this compound for potential applications in creating advanced materials, including polymers with enhanced thermal and mechanical properties. The rigid pyrazole core combined with the electron-withdrawing nitro group and the hydrogen-bonding capability of the carboxylic acid functionality creates opportunities for designing materials with specific performance characteristics. These diverse applications highlight the compound's versatility and underscore its growing importance in contemporary chemical research and development activities.

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name, 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetic acid, indicates the structural organization beginning with the acetic acid portion as the principal functional group, followed by the substituted pyrazole ring system as a substituent. Alternative systematic names include 1H-Pyrazole-1-acetic acid, 3,5-dimethyl-4-nitro-, which emphasizes the pyrazole core as the parent structure with the acetic acid moiety as a substituent, and (3,5-Dimethyl-4-nitro-pyrazol-1-yl)-acetic acid, which provides explicit description of the substitution pattern.

Properties

IUPAC Name |

2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-4-7(10(13)14)5(2)9(8-4)3-6(11)12/h3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNTYPOJGJVSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352297 | |

| Record name | (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345637-69-6 | |

| Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345637-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole Intermediate

The pyrazole core is synthesized by condensation reactions involving diketones and hydrazine derivatives, followed by nitration at the 4-position. According to literature, nitration is achieved under controlled conditions to avoid over-substitution or ring degradation.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety is introduced via alkylation or substitution reactions on the pyrazole nitrogen. A common approach involves:

- Starting from methyl 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate as a precursor.

- Hydrolysis of the ester group to yield the free acetic acid.

This method yields the target acid without requiring further purification, although the yield reported in one source is relatively low (~12%), suggesting optimization may be necessary.

Alternative Synthetic Routes

- Mannich-type Reactions: Modified Mannich reactions have been employed to functionalize pyrazole derivatives, including the introduction of acetic acid side chains via formaldehyde intermediates.

- Nitration Post-Acetic Acid Introduction: In some protocols, the acetic acid group is introduced first on the pyrazole ring, followed by nitration at the 4-position to afford the nitro-substituted product.

Research Findings and Analytical Data

Spectroscopic Characterization

Physical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | Not explicitly reported | Typically crystalline solid |

| Boiling Point | ~387.6 ± 42.0 °C (predicted) | High thermal stability |

| Density | ~1.52 ± 0.1 g/cm³ (predicted) | Consistent with heterocyclic acids |

| pKa | ~3.35 ± 0.10 (predicted) | Typical for carboxylic acids |

Summary Table of Preparation Methods

Chemical Reactions Analysis

(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid has several scientific research applications, including:

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

A. (3,5-Dimethyl-1H-pyrazol-4-yl)acetic Acid (CAS: 32701-75-0)

- Molecular Formula : C₇H₁₀N₂O₂

- Molecular Weight : 154.17 g/mol

- Key Difference : Lacks the nitro group at the 4-position.

- This compound may exhibit lower stability under oxidative conditions compared to its nitro analog .

B. 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic Acid (CAS: 956935-28-7)

- Molecular Formula : C₉H₁₄N₂O₂

- Molecular Weight : 182.22 g/mol

- Key Difference : Substitution of the nitro group with an ethyl group at the 1-position.

- However, the lack of a nitro group diminishes electrophilic character, reducing utility in reactions requiring electron-deficient aromatic systems .

C. {[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic Acid (CAS: 1006440-43-2)

- Molecular Formula : C₈H₁₀N₄O₆S

- Molecular Weight : 277.25 g/mol

- Key Difference : Incorporation of a sulfonylmethyl bridge between the pyrazole and acetic acid moieties.

- This modification is relevant in protease inhibitor design .

Extended Aromatic and Heterocyclic Derivatives

A. 2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid (CAS: 512813-64-8)

- Molecular Formula : C₁₄H₁₃N₃O₅

- Molecular Weight : 303.28 g/mol

- Key Difference : Benzoic acid moiety linked via a methylene group.

- Implications : The aromatic ring enhances π-π stacking interactions, making this derivative suitable for targeting hydrophobic binding pockets in enzymes or receptors .

B. 5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic Acid (CAS: 438531-28-3)

Stability and Reactivity

- Nitro Group Impact : The nitro group in the target compound increases oxidative stability but may render it sensitive to photodegradation. In contrast, the ethyl-substituted analog (CAS: 956935-28-7) lacks this sensitivity but is less reactive in electrophilic substitutions .

- Acetic Acid Moiety : All analogs retain the acetic acid group, enabling conjugation reactions (e.g., amide bond formation) for prodrug development .

Biological Activity

(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid, with the chemical formula CHNO and CAS number 345637-69-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 199.16 g/mol |

| CAS Number | 345637-69-6 |

| Structure | Chemical Structure |

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown that it possesses effective inhibition against various bacterial strains.

Case Study: Antimicrobial Evaluation

A study published in ACS Omega evaluated several pyrazole derivatives for their antimicrobial activity. The compound this compound was included in this evaluation, showing promising results:

- Minimum Inhibitory Concentration (MIC) : Ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

- Minimum Bactericidal Concentration (MBC) : Confirmed bactericidal activity against tested pathogens.

This compound's ability to inhibit biofilm formation further highlights its potential as an effective antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Pyrazole derivatives are known for their ability to modulate inflammatory pathways.

The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. The nitro group in the structure may play a crucial role in the modulation of these pathways.

Anticancer Potential

Emerging research suggests that this compound may exhibit anticancer properties. Pyrazole derivatives have been recognized for their potential as chemotherapeutic agents.

Research Findings

A recent study highlighted the anticancer effects of pyrazole derivatives on various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| (3,5-Dimethyl-4-nitro-Pyrazol) | A549 (lung cancer) | 15.2 |

| H460 (lung cancer) | 12.8 | |

| HT-29 (colon cancer) | 18.6 |

These findings indicate that this compound could serve as a lead for developing new anticancer therapies .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetic acid?

The synthesis typically involves cyclocondensation reactions followed by functionalization. For example, pyrazole derivatives are synthesized via cyclocondensation of β-ketoesters or acetoacetate derivatives with hydrazines. Nitration at the 4-position of the pyrazole ring is achieved using nitric acid/sulfuric acid mixtures. The acetic acid moiety is introduced via alkylation or substitution reactions, such as reacting 3,5-dimethyl-4-nitropyrazole with haloacetic acid derivatives. Post-synthetic purification often employs recrystallization or column chromatography, with purity verified by HPLC or NMR .

Q. How is the purity and structural integrity of this compound validated in academic research?

Analytical techniques include:

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.

- NMR Spectroscopy (¹H and ¹³C) to confirm substituent positions and assess purity.

- HPLC with UV detection (λ ~254 nm) for quantitative purity analysis (commonly ≥95% purity for research use) .

- X-ray crystallography for unambiguous structural determination, with refinement using software like SHELXL .

Q. What are the key physicochemical properties critical for experimental design?

Key properties include:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

- pKa : The carboxylic acid group has an estimated pKa ~2.5–3.5, influencing ionization in aqueous buffers.

- Thermal stability : Stable up to ~150°C, as nitro groups may decompose at higher temperatures.

These properties guide solvent selection for reactions, crystallization, and biological assays .

Advanced Research Questions

Q. How can computational modeling aid in understanding the reactivity of this compound?

Density Functional Theory (DFT) calculations predict electronic properties, such as:

- Nitro group orientation : Impacts hydrogen bonding and crystal packing (e.g., intermolecular O—H⋯N interactions observed in X-ray structures) .

- Electrophilic/nucleophilic sites : The nitro group enhances electrophilicity at the pyrazole ring, directing substitution reactions.

Molecular docking studies can also model interactions with biological targets, such as enzymes or receptors .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

- Protonation state variability : The carboxylic acid’s ionization state (pH-dependent) affects binding affinity.

- Impurity interference : Trace byproducts from synthesis (e.g., unreacted nitro intermediates) may skew results.

Mitigation strategies:

Q. How is X-ray crystallography applied to study this compound’s solid-state behavior?

Single-crystal X-ray diffraction resolves:

- Hydrogen-bonding networks : Critical for understanding solubility and stability. For example, O—H⋯N bonds between the acetic acid moiety and pyrazole nitro groups form 1D chains in the crystal lattice .

- Torsional angles : The dihedral angle between the pyrazole ring and acetic acid group (~78–85°) influences molecular conformation and packing .

Refinement software like SHELXL is essential for modeling thermal displacement parameters and validating structural accuracy .

Q. What metabolic or proteomic approaches study its biological interactions?

- Metabolic Flux Analysis (MFA) : Quantifies carbon/nitrogen flux in cells exposed to the compound, identifying perturbed pathways (e.g., TCA cycle inhibition observed in related pyrazole derivatives) .

- 2D-PAGE/MS Proteomics : Identifies differentially expressed proteins (e.g., oxidoreductases, heat shock proteins) in response to cellular stress induced by the compound .

Methodological Notes

- Structural Refinement : Use SHELX programs for crystallographic data, ensuring R-factors <0.05 for high-quality models .

- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize byproducts .

- Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and validate results with CRISPR-edited cell lines to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.